Orthogonal Deprotection: Selective Ester Cleavage
The target compound's dual tert-butyl groups enable selective cleavage of the tert-butyl ester in the presence of the tert-butyl ether using trimethylsilyl triflate (TMSOTf). This orthogonality is not achievable with standard Boc-protected cyclobutane amino acids, which lack a stable acid-labile ether substituent [1]. The method provides a direct route to tert-butoxy amino acids, which are critical building blocks for peptide synthesis.
| Evidence Dimension | Chemoselectivity of deprotection (ester vs ether) |
|---|---|
| Target Compound Data | tert-Butyl ester cleaved selectively by TMSOTf, tert-butyl ether remains intact |
| Comparator Or Baseline | Boc-protected cyclobutane amino acid (e.g., 1-(Boc-amino)cyclobutane-1-carboxylic acid): both Boc and ester groups removed under standard acidic conditions, no orthogonality |
| Quantified Difference | Qualitative selectivity demonstrated; method yields tert-butoxy amino acids in a single step without ether cleavage |
| Conditions | Trimethylsilyl triflate (TMSOTf) in CH2Cl2 at 0°C to rt |
Why This Matters
This orthogonality eliminates the need for additional protection/deprotection steps, improving overall synthetic efficiency and atom economy in multi-step syntheses.
- [1] Trzeciak, A.; Bannwarth, W. Selective Cleavage of tert-Butyl Esters in the Presence of tert-Butyl Ethers. Application to the Synthesis of tert-Butoxy Amino Acids. Synthesis 1996, 1433-1434. View Source
